molecular formula C18H20Cl2N4O3S B6022802 5-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-N~2~,N~2~-DIETHYL-3-METHYL-2,4-THIOPHENEDICARBOXAMIDE

5-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-N~2~,N~2~-DIETHYL-3-METHYL-2,4-THIOPHENEDICARBOXAMIDE

Cat. No.: B6022802
M. Wt: 443.3 g/mol
InChI Key: GRRXVHXJZJVDHF-UHFFFAOYSA-N
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Description

5-{[(3,4-Dichlorophenyl)carbamoyl]amino}-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide is a complex organic compound with a molecular formula of C18H20Cl2N4O3S This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups including carbamoyl, amino, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,4-Dichlorophenyl)carbamoyl]amino}-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(3,4-Dichlorophenyl)carbamoyl]amino}-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional group being targeted.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The thiophene ring and functional groups make this compound a candidate for use in organic electronics and conductive polymers.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-{[(3,4-Dichlorophenyl)carbamoyl]amino}-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the carbamoyl and amino groups could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[(3,4-Dichlorophenyl)carbamoyl]amino}-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide
  • This compound analogs: Compounds with similar structures but different substituents on the thiophene ring or phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiophene ring. This combination provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)carbamoylamino]-2-N,2-N-diethyl-3-methylthiophene-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O3S/c1-4-24(5-2)17(26)14-9(3)13(15(21)25)16(28-14)23-18(27)22-10-6-7-11(19)12(20)8-10/h6-8H,4-5H2,1-3H3,(H2,21,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRXVHXJZJVDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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